molecular formula C11H14Cl2N2O3 B1424579 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride CAS No. 1219957-02-4

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Cat. No. B1424579
CAS RN: 1219957-02-4
M. Wt: 293.14 g/mol
InChI Key: YKHQORYRMODTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride” consists of a piperidine ring attached to a nitrophenol group via an ether linkage .

Scientific Research Applications

Drug Synthesis and Pharmaceutical Applications

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for the creation of molecules with potential therapeutic effects, such as antihistamines, local anesthetics, and vasodilators.

Development of Histamine Receptor Antagonists

The piperidine moiety is a common feature in histamine receptor antagonists. This compound can be used in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists . These antagonists have potential applications in treating allergic reactions and inflammatory conditions.

Chiral Optimization in Medicinal Chemistry

Chirality is a critical factor in the efficacy of many drugs3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride can be utilized in chiral optimization processes to enhance the selectivity and potency of pharmaceuticals . The piperidine ring is essential for this optimization, influencing the pharmacokinetic and pharmacodynamic properties of the drugs.

Chemical Research and Heterocyclic Building Blocks

As a heterocyclic compound, 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride serves as a building block in chemical research for constructing complex organic molecules . Its versatility enables the exploration of novel chemical reactions and pathways, contributing to the advancement of organic chemistry.

Safety and Handling Research

The compound’s safety profile and handling precautions are subjects of ongoing research. Understanding the proper storage, handling under inert gas, and protection from moisture are crucial for its application in research settings . This research ensures the safe and effective use of the compound in various experimental procedures.

Synthesis Pathway Exploration

Researchers are interested in the synthesis pathways of 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride to streamline its production and enhance its purity . This exploration includes studying the compound’s stability, reactivity, and interactions with other substances, which is vital for its application in synthesis.

Biological Activity Studies

The biological activity of piperidine derivatives, including 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride , is a significant area of study. These compounds are evaluated for their potential as lead compounds in drug discovery, targeting various biological pathways and receptors .

Pharmacological Activity Research

The pharmacological activity of piperidine derivatives is extensively researched to discover new drugs3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride may be investigated for its effects on the central nervous system, cardiovascular system, and other organ systems to identify new therapeutic agents .

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Similar precautions should be taken when handling “3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride”.

properties

IUPAC Name

3-(2-chloro-4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3.ClH/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQORYRMODTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.